REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5](Cl)=[O:6].[CH3:12][OH:13]>>[CH3:12][O:13][C:5](=[O:6])[C:4]1[CH:8]=[CH:9][CH:10]=[CH:11][C:3]=1[CH2:2][Cl:1]
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
ClCC1=C(C(=O)Cl)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the reacting mixture was stirred for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermometer, cooler
|
Type
|
TEMPERATURE
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Details
|
While maintaining the internal temperature of a reactor at 40˜50° C.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature of a reactor at 40˜50° C
|
Type
|
CUSTOM
|
Details
|
After a distillator was equipped
|
Type
|
DISTILLATION
|
Details
|
a fractional distillation under reduced pressure
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC=C1)CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 165 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |